2-(Aminomethyl)-2-ethylpropane-1,3-diamine, also known as N,N'-bis(2-aminoethyl)-1,3-propanediamine, is an organic compound with the molecular formula C7H18N4. This compound features two amino groups and is classified as a diamine. It typically appears as a colorless to pale yellow liquid and possesses a strong amine odor. Its solubility in water and various organic solvents, along with its basicity due to the presence of amino groups, makes it a compound of interest in various chemical and biological applications.
The biological activity of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine has been explored in various contexts. It has been noted for its potential as a chelator for metal ions, particularly copper. In studies involving human promyelocytic leukemia cell lines (HL-60), it has been shown to inhibit mitochondrial cytochrome c oxidase by inducing cellular copper deficiency . This property suggests its potential therapeutic applications in cancer treatment and other diseases where metal ion homeostasis is critical.
Synthesis of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine can be achieved through various methods:
The applications of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine span several fields:
Interaction studies have demonstrated that 2-(Aminomethyl)-2-ethylpropane-1,3-diamine interacts effectively with metal ions, particularly copper. Its ability to form stable complexes with these ions can lead to significant biological effects, including modulation of enzyme activities related to metal ion metabolism. This interaction is crucial for understanding its potential therapeutic roles and environmental applications.
Several compounds share structural similarities with 2-(Aminomethyl)-2-ethylpropane-1,3-diamine. Here are notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,3-Propanediamine | Lacks ethyl group | Simpler structure; less steric hindrance |
| N-Methyl-1,3-propanediamine | Contains a methyl group | More sterically hindered; different reactivity profile |
| N,N-Dimethyl-1,3-propanediamine | Contains two methyl groups | Enhanced basicity; different solubility characteristics |
| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | Contains additional amino groups | Higher chelation efficiency; potential for greater biological activity |
Uniqueness: The presence of the ethyl group in 2-(Aminomethyl)-2-ethylpropane-1,3-diamine distinguishes it from these similar compounds. This ethyl substituent influences its reactivity and interaction with other molecules, potentially leading to unique chemical and biological properties not observed in simpler diamines.